molecular formula C19H22N2O4S2 B2413922 Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 362501-86-8

Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No. B2413922
CAS RN: 362501-86-8
M. Wt: 406.52
InChI Key: AQNATJNPEUUWLR-UHFFFAOYSA-N
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Description

Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Synthesis : This compound exhibits reactivity forming various derivatives through chemical reactions. For instance, it can react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones and triazine-diones in different solvents (Vetyugova et al., 2018).

  • Formation of Antimicrobial Agents : It is used in synthesizing thiazoles and their derivatives, which show in vitro antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

  • Development of Polyheterocyclic Compounds : In photoinduced oxidative annulation, this compound helps in creating functionalized polyheterocyclic ethanones, useful in various chemical applications (Zhang et al., 2017).

Crystal Structure and Molecular Interaction

  • X-ray Diffraction Studies : The compound has been subject to X-ray diffraction analysis to understand its crystal structure and molecular interactions, contributing to the field of crystallography (Pietrzak et al., 2018).

  • Study of Nonhydrogen Bonding Interactions : Investigations have been conducted on the crystal packing of similar ethyl compounds, focusing on N⋯π and O⋯π interactions, which are crucial for understanding molecular assemblies (Zhang et al., 2011).

Pharmaceutical and Biological Applications

  • Pharmaceutical Compound Analysis : Research on similar ethyl compounds includes characterizing investigational pharmaceutical compounds using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

  • Inhibitor Development : It has been used in synthesizing compounds that inhibit human protein kinase CK2, showing potential in therapeutic applications (Golub et al., 2011).

Future Directions

The potential of compounds with a pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-4-24-14-8-6-13(7-9-14)21-17(22)16-15(10-11-26-16)20-19(21)27-12(3)18(23)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNATJNPEUUWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

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